molecular formula C66H126N2O19P2 B066583 エリトラン CAS No. 185955-34-4

エリトラン

カタログ番号: B066583
CAS番号: 185955-34-4
分子量: 1313.7 g/mol
InChIキー: BPSMYQFMCXXNPC-MFCPCZTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エリトランは、Toll様受容体4(TLR4)の阻害剤として作用する合成脂質です。 当初、感染に対する過剰な炎症反応である重症敗血症の潜在的な治療薬として開発されました . エリトランは、グラム陰性菌の外膜の成分であるリポ多糖の脂質A部分と構造的に類似しています .

2. 製法

合成経路と反応条件: エリトランは、その複雑な脂質構造を組み立てて、複数のステップで合成されます反応条件は、通常、最終生成物の正しい立体化学を確保するために、温度、pH、および特定の触媒の使用を正確に制御する必要があります .

工業生産方法: エリトランの工業生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。 このプロセスには、最終生成物を純粋な形で得るためのクロマトグラフィーや結晶化などの厳格な精製ステップが含まれます .

作用機序

エリトランは、Toll様受容体4(TLR4)を阻害することで効果を発揮します。 TLR4は、自然免疫システムの一部であり、病原体を認識し、炎症反応を引き起こす上で重要な役割を果たします。 エリトランはTLR4に結合し、リポ多糖によるTLR4の活性化を防ぎ、インターロイキン6や腫瘍壊死因子αなどの炎症性サイトカインの産生を減少させます .

6. 類似の化合物との比較

エリトランは、TLR4アンタゴニストと呼ばれる化合物のクラスに属します。 類似の化合物には以下が含まれます。

独自性: エリトランの独自性は、脂質Aとの構造的類似性にあります。この類似性により、エリトランはTLR4への結合についてリポ多糖と効果的に競合し、受容体の活性化を阻害します .

Safety and Hazards

Eritoran should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Future sepsis treatments will depend on better understanding the complex biological mechanisms of sepsis pathogenesis, the high heterogeneity of septic humans as defined by clinical presentations and unique immunological biomarkers, and improved stratifications for targeted interventions . The development of Eritoran tetrasodium (E5564), a potent and full antagonist of LPS at TLR4, is a significant advance and offers hope that other TLR-selective antagonists may become available in future years .

生化学分析

Biochemical Properties

Eritoran acts as a toll-like receptor 4 (TLR4) inhibitor . It has been shown to down-regulate the intracellular generation of pro-inflammatory cytokines IL-6 and TNF-alpha in human monocytes . This suggests that Eritoran interacts with these biomolecules and inhibits their activity, thereby playing a significant role in biochemical reactions.

Cellular Effects

Eritoran has demonstrated significant effects on various types of cells and cellular processes. In mouse models of chronic liver injury, Eritoran significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . Additionally, Eritoran attenuated liver fibrosis by decreasing hepatic stellate cells (HSCs) activation . These findings suggest that Eritoran influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Eritoran exerts its effects at the molecular level primarily through its action as a TLR4 inhibitor . It inhibits lipid A binding to MD2 and terminates MD2/TLR4-mediated signaling . This mechanism of action suggests that Eritoran binds to biomolecules, inhibits enzymes, and changes gene expression to exert its effects.

Temporal Effects in Laboratory Settings

Eritoran has a relatively long half-life of 50.4 to 62.7 hours This suggests that it remains stable over time in laboratory settings

Dosage Effects in Animal Models

In mouse models of chronic liver injury, Eritoran (10 mg/kg) was administered and it significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration

Transport and Distribution

Eritoran is primarily bound to high-density lipoproteins, approximately 55% This suggests that it may be transported and distributed within cells and tissues via these lipoproteins

準備方法

Synthetic Routes and Reaction Conditions: Eritoran is synthesized through a multi-step process involving the assembly of its complex lipid structureThe reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of eritoran involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product in its pure form .

化学反応の分析

反応の種類: エリトランは、ヒドロキシル基やリン酸基などの反応性官能基の存在により、主に置換反応を起こします。 また、エステル化反応やアミド化反応にも関与する可能性があります .

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなエリトランのエステル誘導体とアミド誘導体があり、特定の用途に合わせてさらに改変できます .

4. 科学研究への応用

エリトランは、潜在的な治療用途について広く研究されてきました。

特性

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSMYQFMCXXNPC-MFCPCZTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H126N2O19P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873217
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eritoran is a toll-like receptor 4 inhibitor.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

185955-34-4
Record name Eritoran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185955-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eritoran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERITORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eritoran
Reactant of Route 2
Eritoran
Reactant of Route 3
Eritoran
Reactant of Route 4
Eritoran
Reactant of Route 5
Eritoran
Reactant of Route 6
Eritoran
Customer
Q & A

Q1: What is the primary mechanism of action for Eritoran?

A1: Eritoran is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of Eritoran binding to the TLR4/MD-2 complex?

A2: By blocking LPS binding, Eritoran inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of Eritoran?

A3: The molecular formula of Eritoran tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.

Q4: What is known about the stability of Eritoran in different solutions?

A4: Eritoran is not known to possess catalytic properties and has not been explored for applications in catalysis.

Q5: Have computational methods been used to study Eritoran and its interactions?

A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of Eritoran with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of Eritoran and related compounds like lipid IVa.

Q6: How does the structure of Eritoran relate to its activity as a TLR4 antagonist?

A6: Eritoran is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []

Q7: What are the formulation strategies employed to improve the stability and bioavailability of Eritoran?

A7: Eritoran is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.

A7: Information on SHE regulations is not provided in the provided research articles.

Q8: What is the pharmacokinetic profile of Eritoran?

A8: Eritoran exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]

Q9: How does the pharmacodynamic profile of Eritoran relate to its dosing regimen?

A9: Eritoran exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []

Q10: What in vitro and in vivo models have been used to study Eritoran's efficacy?

A10: Eritoran's efficacy has been investigated in various in vitro and in vivo models, including:

  • In vitro:
    • Human whole blood assays to assess cytokine release in response to LPS stimulation. [, , ]
    • Cell culture models using human aortic endothelial cells (HAECs) to study the effects of Eritoran on LPS- and oxidized phospholipid-induced inflammation. []
  • In vivo:
    • Rodent models of sepsis induced by LPS administration. [, , , , , , , ]
    • Mouse models of myocardial ischemia-reperfusion injury. []
    • Rat models of endotoxin-induced inflammation in the eye. []
    • Animal models of influenza virus infection. [, , , , ]
    • Rat models of chronic stress-induced myocardial injury. []

Q11: What were the key findings of preclinical studies investigating Eritoran's effects on influenza virus infection?

A11: Preclinical studies demonstrated that Eritoran treatment:

  • Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]
  • Blocked influenza-induced lethality in wild-type mice. []
  • Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []
  • Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []

Q12: What were the primary outcomes of the Phase II clinical trial of Eritoran in patients with severe sepsis?

A12: The Phase II trial showed that Eritoran was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the Eritoran and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []

Q13: What were the outcomes of the Phase III ACCESS trial of Eritoran in severe sepsis?

A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with Eritoran compared to placebo. []

A13: The provided research articles do not contain information on resistance or cross-resistance to Eritoran.

Q14: What is the safety profile of Eritoran based on preclinical and clinical studies?

A14: The provided research articles primarily focus on the intravenous administration of Eritoran and do not delve into alternative drug delivery or targeting strategies.

Q15: Have any biomarkers been identified to predict the efficacy of Eritoran or monitor treatment response?

A15: The provided research articles do not contain information on the environmental impact or degradation of Eritoran.

Q16: Beyond sepsis, what other potential applications have been explored for Eritoran?

A16: Given its mechanism of action as a TLR4 antagonist, Eritoran has been investigated for its potential therapeutic benefits in several other conditions, including:

  • Influenza virus infection: Preclinical studies have shown promising results for Eritoran in reducing lung injury and mortality in influenza-infected animals. [, , , , ]
  • Myocardial ischemia-reperfusion injury: Eritoran has demonstrated cardioprotective effects in preclinical models of heart attack. []
  • Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring Eritoran's antidepressant-like effects have shown promising results. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。